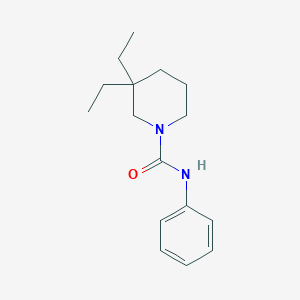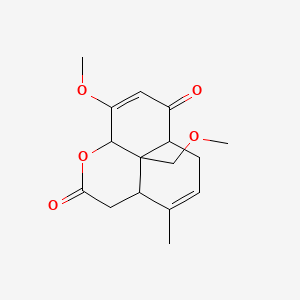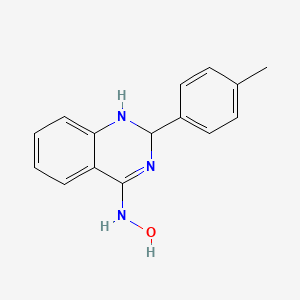
1-(1,5-Dihydroxynaphthalen-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,5-Dihydroxynaphthalen-2-yl)ethan-1-one is an organic compound with the molecular formula C12H10O3 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and an ethanone group attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,5-Dihydroxynaphthalen-2-yl)ethan-1-one typically involves the acetylation of 1,5-dihydroxynaphthalene. The reaction can be carried out using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the reactants to facilitate the acetylation process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 1-(1,5-Dihydroxynaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-(1,5-dihydroxynaphthalen-2-yl)ethanol.
Substitution: Formation of esters or ethers depending on the substituent.
科学的研究の応用
1-(1,5-Dihydroxynaphthalen-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism by which 1-(1,5-Dihydroxynaphthalen-2-yl)ethan-1-one exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The compound may target enzymes and receptors involved in oxidative stress and inflammation, thereby modulating cellular responses.
類似化合物との比較
1-(1,8-Dihydroxynaphthalen-2-yl)ethanone: Similar structure but with hydroxyl groups at different positions.
1-(6-Hydroxynaphthalen-2-yl)ethan-1-one: Contains a single hydroxyl group.
1-(4-Hydroxynaphthalen-1-yl)ethan-1-one: Another positional isomer with different hydroxyl group placement.
Uniqueness: 1-(1,5-Dihydroxynaphthalen-2-yl)ethan-1-one is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interaction with biological systems. This positional arrangement can result in distinct chemical and biological properties compared to its isomers.
特性
CAS番号 |
102360-09-8 |
|---|---|
分子式 |
C12H10O3 |
分子量 |
202.21 g/mol |
IUPAC名 |
1-(1,5-dihydroxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H10O3/c1-7(13)8-5-6-9-10(12(8)15)3-2-4-11(9)14/h2-6,14-15H,1H3 |
InChIキー |
XMDVJNKXILLLDF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C2=C(C=C1)C(=CC=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14325451.png)

![3,6-Diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium bromide](/img/structure/B14325477.png)

![4-{2-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]-1,3-dithian-2-yl}butan-1-ol](/img/structure/B14325496.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol](/img/structure/B14325500.png)


![Phenyl{bis[(phenylsulfanyl)methyl]}phosphane](/img/structure/B14325515.png)



![2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde](/img/structure/B14325547.png)

